Negligible COX-2 Inhibitory Activity Differentiates 5-Keto Vioxx from Rofecoxib
5-Keto Vioxx exhibits an IC50 value of 102 nM against human recombinant COX-2 [1], whereas the parent compound rofecoxib demonstrates potent inhibition with IC50 values of 26 nM in human osteosarcoma cells and 18 nM in Chinese hamster ovary cells . This represents a 4- to 6-fold reduction in inhibitory potency, confirming that 5-Keto Vioxx does not significantly contribute to the pharmacological activity of rofecoxib [2].
| Evidence Dimension | COX-2 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 102 nM (human recombinant COX-2, residual activity measured by 12-HHT formation via HPLC) |
| Comparator Or Baseline | Rofecoxib: 18 nM (CHO cells), 26 nM (human osteosarcoma cells) |
| Quantified Difference | ~5.7-fold and ~3.9-fold less potent, respectively |
| Conditions | In vitro enzyme assays; 5-Keto Vioxx data from BindingDB; rofecoxib data from MedChemExpress |
Why This Matters
This quantitative difference validates 5-Keto Vioxx as a suitable negative control in COX-2 activity assays and supports its use in metabolism studies where pharmacological activity must be absent.
- [1] BindingDB. (n.d.). Affinity Data: IC50 = 102 nM for human recombinant COX-2. Retrieved from https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Nicoll-Griffith, D. A., et al. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(23), 2683-2686. View Source
